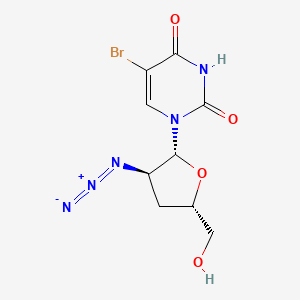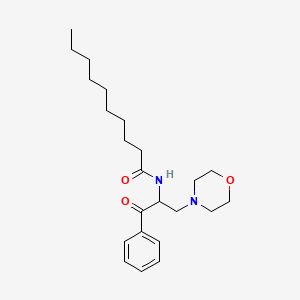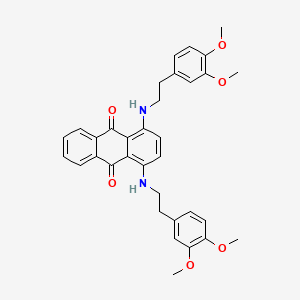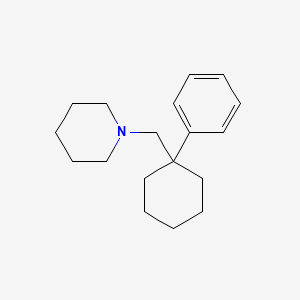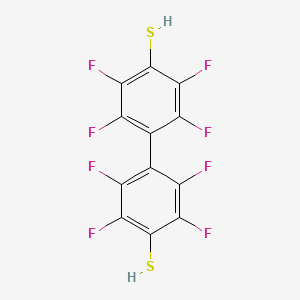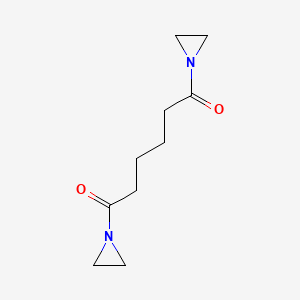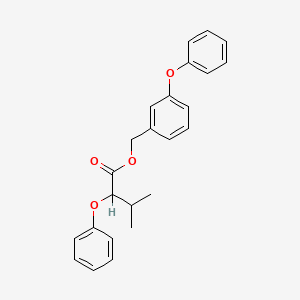
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is a complex organic compound with a unique structure that includes an indolizinoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of steps involving alkylation, cyclization, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or oncological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its synthesis and reactions are of interest for developing efficient and sustainable industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxylates: These compounds share a similar core structure and are often used in similar applications.
Indolizines: Compounds with an indolizine core are structurally related and may exhibit similar chemical properties.
Uniqueness
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is unique due to its specific substitution pattern and the presence of both indole and indolizine moieties. This dual structure can confer unique reactivity and biological activity, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
2442-87-7 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)10-8-14-15-12(6-7-18(14)9-10)11-4-2-3-5-13(11)17-15/h2-5,10,14,17H,6-9H2,1H3 |
Clé InChI |
XKJYWJCEEMLZSB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


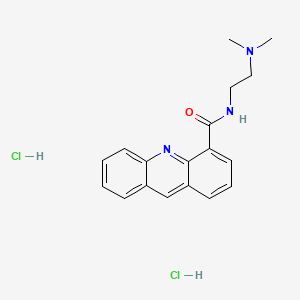
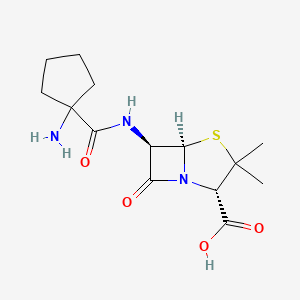
methanone](/img/structure/B12802724.png)

